(2-Bromobenzo[d]oxazol-4-yl)methanol
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Overview
Description
(2-Bromobenzo[d]oxazol-4-yl)methanol is a chemical compound with the molecular formula C8H6BrNO2. It belongs to the class of benzoxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromobenzo[d]oxazol-4-yl)methanol typically involves the bromination of benzo[d]oxazole derivatives. One common method is the reaction of benzo[d]oxazole with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
(2-Bromobenzo[d]oxazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of (2-Bromobenzo[d]oxazol-4-yl)aldehyde or (2-Bromobenzo[d]oxazol-4-yl)carboxylic acid.
Reduction: Formation of (2-Hydroxybenzo[d]oxazol-4-yl)methanol.
Substitution: Formation of various substituted benzoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Bromobenzo[d]oxazol-4-yl)methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex benzoxazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical entities.
Mechanism of Action
The mechanism of action of (2-Bromobenzo[d]oxazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
(2-Bromobenzo[d]thiazol-6-yl)methanol: Similar in structure but contains a sulfur atom instead of an oxygen atom.
(2,4-Dichloroquinolin-8-yl)benzo[d]oxazole: Contains additional chlorine atoms and a quinoline moiety.
Uniqueness
(2-Bromobenzo[d]oxazol-4-yl)methanol is unique due to its specific bromine substitution on the benzoxazole ring, which imparts distinct chemical reactivity and biological activity compared to other benzoxazole derivatives .
Properties
Molecular Formula |
C8H6BrNO2 |
---|---|
Molecular Weight |
228.04 g/mol |
IUPAC Name |
(2-bromo-1,3-benzoxazol-4-yl)methanol |
InChI |
InChI=1S/C8H6BrNO2/c9-8-10-7-5(4-11)2-1-3-6(7)12-8/h1-3,11H,4H2 |
InChI Key |
FKMZXASGHDZFBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)Br)CO |
Origin of Product |
United States |
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